molecular formula C13H12BrN3O2 B2592280 (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286696-99-8

(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2592280
CAS No.: 1286696-99-8
M. Wt: 322.162
InChI Key: QHSHTKGSOONXAU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining an azetidine ring, a 1,2,4-oxadiazole heterocycle, and a 2-bromophenyl group, a scaffold known to be of high interest in developing pharmacologically active molecules. The azetidine ring is a valuable saturated heterocycle that can improve physicochemical properties such as solubility and metabolic stability in lead compounds . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for esters and amides, and is found in molecules with a wide range of activities, including antimicrobial and antitumor properties . The bromophenyl group offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification of the core structure for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate in projects aimed at developing novel enzyme inhibitors or receptor antagonists. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromophenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-8-15-12(19-16-8)9-6-17(7-9)13(18)10-4-2-3-5-11(10)14/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHTKGSOONXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 3-methyl-1,2,4-oxadiazole possess activity against various bacterial strains and fungi. The presence of the azetidine structure may enhance this activity by increasing the lipophilicity and cellular uptake of the compound .

2. Anticancer Potential

Compounds similar to (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been investigated for their anticancer properties. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Case studies have demonstrated that modifications to the oxadiazole structure can lead to enhanced cytotoxicity against specific cancer cell lines.

3. Neuroprotective Effects

Recent studies have suggested that oxadiazole derivatives may exhibit neuroprotective effects. The incorporation of the azetidine ring could potentially enhance these effects by modulating neuroinflammatory pathways or acting as a neurotransmitter modulator . This area is ripe for further exploration, particularly in the context of neurodegenerative diseases.

Synthetic Applications

1. Building Block in Organic Synthesis

The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can be used in the synthesis of more complex molecules by undergoing nucleophilic substitutions or coupling reactions. This synthetic utility makes it valuable in developing new pharmaceuticals and agrochemicals .

2. Material Science

In material science, compounds with oxadiazole units are explored for their electronic properties. They can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity. Research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has shown promising results, indicating potential applications in advanced materials technology .

Case Studies

Study Application Findings
AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
NeuroprotectionReduced oxidative stress markers in neuronal cells during in vitro assays.
Material DevelopmentEnhanced conductivity when integrated into polymer composites for electronic applications.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives, focusing on substituents, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone 2-Bromophenyl, azetidine, 3-methyl-oxadiazole ~408.19 (estimated) Potential CNS activity (e.g., orexin antagonism)
(4-Bromophenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone 4-Bromophenyl, triazole, thiadiazole 700 ([M+H]+) Anticancer or antiproliferative activity (inferred from complex structure)
(2-Fluorophenyl)(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone 2-Fluorophenyl, benzyl-oxadiazole Data not available Structural analog with halogen variation
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazinone core, bromophenyl-oxadiazole 445.27 Intermediate for kinase inhibitors
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride Bromophenyl-oxadiazole, amine hydrochloride 296.6 (free base) Building block for bioactive molecules

Key Observations

Substituent Effects on Bioactivity: The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl in compound 8h , where positional isomerism may influence receptor binding affinity. Replacement of bromine with fluorine (as in ) reduces molecular weight and alters electronic properties, which may improve metabolic stability but reduce halogen-bonding interactions critical for target engagement.

This could improve selectivity for specific receptors. Compounds with 1,2,4-triazole or thiadiazole cores (e.g., ) exhibit divergent biological profiles, with triazoles often associated with antimicrobial activity and thiadiazoles with kinase inhibition.

Molecular Weight and Complexity: The target compound (~408 g/mol) is significantly smaller than the triazole-thiadiazole hybrid in (700 g/mol), suggesting better bioavailability and compliance with Lipinski’s “Rule of Five” for drug-likeness. Phthalazinone derivatives (e.g., ) with higher molecular weights (~445 g/mol) are typically intermediates for kinase inhibitors, highlighting the trade-off between complexity and target specificity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 2-bromobenzoic acid derivative with a 3-methyl-1,2,4-oxadiazole-substituted azetidine, analogous to methods described for orexin antagonists .
  • In contrast, thiadiazole-containing analogs (e.g., ) require multi-step heterocycle formations, increasing synthetic difficulty and cost.

Research Findings and Implications

  • Biological Relevance : The 3-methyl-1,2,4-oxadiazole moiety in the target compound is a bioisostere for ester or amide groups, offering resistance to enzymatic degradation. This feature is shared with orexin receptor antagonists, where oxadiazoles improve pharmacokinetic profiles .
  • Comparative Limitations : While bromine enhances binding via halogen bonds, its presence in the ortho position may limit solubility compared to para-substituted analogs (e.g., ).
  • Future Directions : Structural optimization could explore hybridizing the azetidine-oxadiazole core with substituents from high-activity compounds (e.g., trimethoxyphenyl groups in ) to balance potency and bioavailability.

Biological Activity

The compound (2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrN3OC_{12}H_{12}BrN_3O with a molecular weight of approximately 292.15 g/mol. The structure features a bromophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been reported to exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that oxadiazole derivatives can inhibit cell proliferation in human cancer cell lines such as HCT-15 (colon) and SF-295 (CNS) .

In vitro assays revealed that the compound under discussion may act by inducing apoptosis through mitochondrial pathways, similar to other oxadiazole derivatives. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been well-documented. Research indicates that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and thus its antimicrobial action .

In a comparative study, several synthesized oxadiazole derivatives were tested against common bacterial strains. The results indicated that certain derivatives showed significant inhibition zones in disc diffusion assays, suggesting their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing oxadiazole rings have also been investigated. In vivo studies demonstrated that these compounds could reduce inflammation markers in animal models. Specifically, a study highlighted that certain oxadiazole derivatives significantly decreased levels of pro-inflammatory cytokines in murine models of inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. The presence of specific functional groups, such as bromine and methyl substitutions on the oxadiazole ring, has been correlated with enhanced biological activity. For example:

CompoundActivityMechanism
Oxadiazole Derivative AAnticancerInduces apoptosis via mitochondrial pathway
Oxadiazole Derivative BAntimicrobialDisrupts bacterial membrane integrity
Oxadiazole Derivative CAnti-inflammatoryReduces cytokine levels

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into a series of oxadiazole derivatives revealed that those with a 2-bromophenyl substitution exhibited higher cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts .
  • Case Study on Antimicrobial Efficacy :
    In a controlled study assessing the antibacterial properties of various oxadiazoles, one derivative demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

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